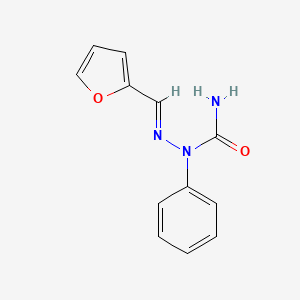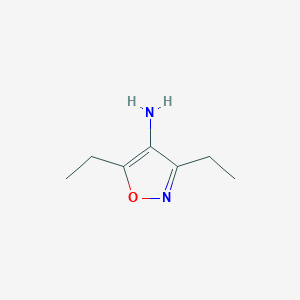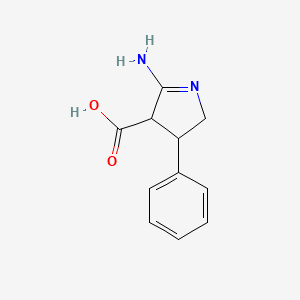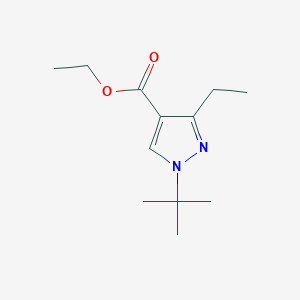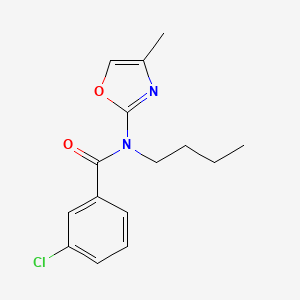
N-Butyl-3-chloro-N-(4-methyl-1,3-oxazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Butyl-3-chloro-N-(4-methyloxazol-2-yl)benzamide: is an organic compound that belongs to the class of benzamides Benzamides are widely recognized for their diverse applications in pharmaceuticals, agriculture, and industrial chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-3-chloro-N-(4-methyloxazol-2-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the condensation of benzoic acid with butylamine to form N-butylbenzamide. This reaction is usually carried out under acidic conditions with a catalyst such as sulfuric acid.
Chlorination: The next step involves the chlorination of the benzamide core. This can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Oxazole Ring Formation: The final step involves the introduction of the methyloxazole moiety. This can be achieved through a cyclization reaction involving an appropriate precursor, such as 2-amino-4-methylphenol, under basic conditions.
Industrial Production Methods
In an industrial setting, the production of N-Butyl-3-chloro-N-(4-methyloxazol-2-yl)benzamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
N-Butyl-3-chloro-N-(4-methyloxazol-2-yl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
作用機序
The mechanism of action of N-Butyl-3-chloro-N-(4-methyloxazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamide core can bind to active sites, inhibiting or modulating the activity of these targets. The presence of the methyloxazole moiety may enhance its binding affinity and specificity, leading to more pronounced biological effects.
類似化合物との比較
Similar Compounds
N-Butylbenzamide: Lacks the chlorine and methyloxazole substituents, resulting in different chemical properties and applications.
3-Chloro-N-(4-methyloxazol-2-yl)benzamide: Lacks the butyl group, which may affect its solubility and reactivity.
N-Butyl-3-chlorobenzamide: Lacks the methyloxazole moiety, leading to different biological activities.
Uniqueness
N-Butyl-3-chloro-N-(4-methyloxazol-2-yl)benzamide is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the butyl group enhances its lipophilicity, the chlorine atom increases its reactivity, and the methyloxazole moiety contributes to its potential biological activities.
特性
CAS番号 |
57067-85-3 |
|---|---|
分子式 |
C15H17ClN2O2 |
分子量 |
292.76 g/mol |
IUPAC名 |
N-butyl-3-chloro-N-(4-methyl-1,3-oxazol-2-yl)benzamide |
InChI |
InChI=1S/C15H17ClN2O2/c1-3-4-8-18(15-17-11(2)10-20-15)14(19)12-6-5-7-13(16)9-12/h5-7,9-10H,3-4,8H2,1-2H3 |
InChIキー |
FAJCBZWSTOYELA-UHFFFAOYSA-N |
正規SMILES |
CCCCN(C1=NC(=CO1)C)C(=O)C2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



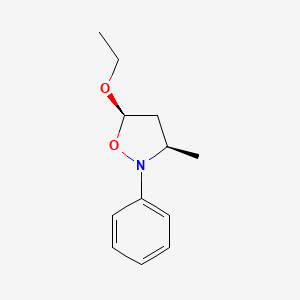
![2-(Fluoromethyl)benzo[d]oxazole](/img/structure/B12889940.png)
![1-Benzyl-5-chloro-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B12889945.png)
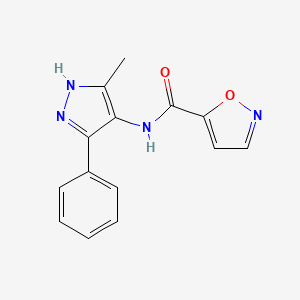

![2-(Chloromethyl)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B12889965.png)
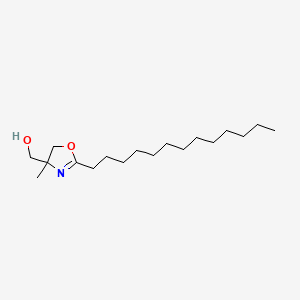
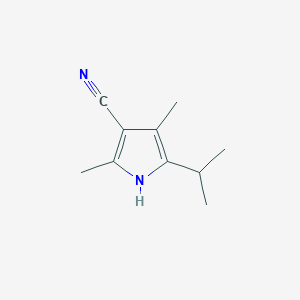
![4-(Benzo[d][1,3]dioxol-5-ylmethyl)-6,7-dimethoxyisoquinoline methanesulfonate](/img/structure/B12889973.png)
